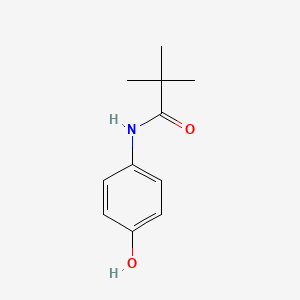

N-(4-Hydroxyphenyl)Pivalamide

描述

Contextualization within the Class of Hydroxyphenyl Amides and Anilide Derivatives

N-(4-Hydroxyphenyl)pivalamide is chemically classified as both a hydroxyphenyl amide and an anilide derivative. Anilides are amides derived from aniline (B41778) (C₆H₅NH₂), where one of the hydrogen atoms on the nitrogen is replaced by an acyl group. wikipedia.org In this specific molecule, the aniline is substituted with a hydroxyl (-OH) group at the para-position (position 4) of the phenyl ring, making it a derivative of 4-aminophenol (B1666318).

The hydroxyphenyl amide functional group is a recognized pharmacophore, a molecular feature responsible for a drug's pharmacological activity. acs.org This structural motif is found in various biologically active compounds. For instance, the discovery that the common analgesic paracetamol is metabolized in the brain to a hydroxyphenyl amide, N-(4-hydroxyphenyl)-5Z,8Z,11Z,14Z-eicosatetraenamide (AM404), highlighted the potential for this class of compounds to be developed as novel analgesics. plos.org

Anilide derivatives, more broadly, are a cornerstone in medicinal chemistry. They exhibit a wide spectrum of biological activities and are integral to the development of pharmaceuticals for managing various diseases, including metabolic disorders and cancer. acs.orgnih.gov The versatility of the anilide scaffold allows for extensive chemical modification, enabling researchers to fine-tune the pharmacological properties of molecules for specific therapeutic targets. nih.gov

Significance in Medicinal Chemistry Research and Chemical Biology

The significance of this compound in medicinal chemistry stems from its role as a structural component and a synthetic intermediate for more complex, biologically active molecules. ontosight.ai The hydroxyphenyl portion can contribute to antioxidant properties, while the pivalamide (B147659) moiety can influence factors like solubility and metabolic stability. ontosight.ai

Research into related hydroxyphenyl amides has shown their potential in various therapeutic areas. For example, compounds based on a 2-hydroxyphenyl amide scaffold have been identified as inhibitors of the influenza virus PA endonuclease, an essential enzyme for viral replication. acs.orgresearchgate.net This inhibitory action is attributed to the ability of the hydroxyphenyl amide group to chelate metal ions within the enzyme's active site. acs.org Furthermore, derivatives of m-amidophenol (N-(3-hydroxyphenyl) amides) have been investigated as a new class of antitubercular agents, showing potent activity against Mycobacterium tuberculosis. nih.gov

The anilide structure itself is a privileged scaffold in drug discovery. Anilide derivatives have been explored for their potential as antimicrobial, antifungal, and anticancer agents. ontosight.ai They also serve as the basis for highly potent and selective antagonists for receptors like the human A₂B adenosine (B11128) receptor, which is implicated in inflammatory processes. acs.org

Historical Context of Pivalamide Scaffolds in Synthetic Endeavors

The pivalamide group, characterized by a bulky tert-butyl group attached to the carbonyl carbon, plays a crucial role in synthetic organic chemistry. The steric hindrance provided by the tert-butyl group can direct chemical reactions to specific positions on a molecule and can also protect the amide group from unwanted reactions.

Pivalamide scaffolds, particularly N-aryl pivalamides (pivalanilides), have been employed as directing groups in C-H activation reactions. This modern synthetic strategy allows for the selective functionalization of otherwise unreactive carbon-hydrogen bonds, providing an efficient pathway to complex molecules. rsc.org For instance, the pivalamide group can direct the ortho-alkylation or ortho-alkenylation of the aniline ring. rsc.org

Historically, the use of protecting groups has been fundamental to multi-step organic synthesis. The pivaloyl group, introduced via pivaloyl chloride or pivalic anhydride, serves as a robust protecting group for amines. Pivalanilides are readily hydrolyzed back to the parent anilines, which are themselves vital precursors for a vast array of chemicals, including dyes, polymers, and agrochemicals. rsc.org The development of methods for creating and manipulating pivalamide-containing compounds is part of the broader evolution of synthetic strategies aimed at achieving higher efficiency and selectivity in the construction of complex organic molecules. mdpi.com

Compound Index

Structure

3D Structure

属性

IUPAC Name |

N-(4-hydroxyphenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)10(14)12-8-4-6-9(13)7-5-8/h4-7,13H,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWKNXQMWWGBEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N 4 Hydroxyphenyl Pivalamide and Its Analogs

Directed Hydroxylation Strategies

Directed hydroxylation strategies have emerged as powerful tools for the site-selective introduction of a hydroxyl group onto an aromatic ring. These methods often utilize a directing group to guide the reaction to a specific position, typically ortho to the directing group.

Transition metal-catalyzed C-H functionalization has become a cornerstone of modern organic synthesis, enabling the direct conversion of C-H bonds into C-O bonds. researchgate.netresearchgate.net This approach offers a more atom-economical and step-efficient alternative to traditional methods that often require pre-functionalized substrates. researchgate.net In the context of aromatic amides, the amide group can act as a directing group, facilitating ortho-C-H hydroxylation. researchgate.netdntb.gov.ua Various transition metals, including palladium, rhodium, and ruthenium, have been employed as catalysts for this transformation. researchgate.net These reactions typically involve the formation of a cyclometalated intermediate, which then undergoes oxidation to introduce the hydroxyl group. The choice of oxidant is crucial and can influence the efficiency and selectivity of the reaction. While significant progress has been made in ortho-selective functionalization, achieving meta- and para-selectivity remains a challenge. dntb.gov.ua

A recent development in directed hydroxylation is the combination of organo-photocatalysis with transition metal catalysis. acs.orgnih.gov This dual catalytic system allows for the ortho-hydroxylation of substituted anilides under mild conditions, utilizing visible light as an energy source. acs.orgnih.gov The N-pivaloyl group serves as an effective directing group in this methodology. acs.orgnih.gov The process involves a photocatalyst, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), which absorbs visible light and initiates the catalytic cycle. acs.orgnih.gov This approach has been successfully applied to the synthesis of α-aminophenol derivatives. acs.orgnih.gov

A specific example of a metallaphotocatalytic system for the ortho-hydroxylation of substituted anilines employs a combination of [RuCl₂(p-cymene)]₂ as the transition metal catalyst and 4CzIPN as the organo-photocatalyst. acs.orgnih.gov Phenyl iodine(III) bis(trifluoroacetate) (PIFA) is used as the oxidant in this system. acs.orgnih.gov The reaction is typically carried out under visible light irradiation at room temperature. acs.orgnih.gov This method has been shown to be effective for a range of substrates, particularly those containing electron-withdrawing groups. acs.orgnih.gov

Interestingly, in the case of N-phenylpivalamide, a non-directed hydroxylation to form N-(4-Hydroxyphenyl)Pivalamide (2g) was observed as the major product in control experiments conducted without the transition metal catalyst, and even in the absence of both the catalyst and light. acs.org This suggests that for this specific substrate, the formation of the para-hydroxylated product can occur through a different, non-catalytic pathway. acs.org

Table 1: Catalytic Systems for Directed Hydroxylation

| Catalyst System | Directing Group | Substrate Scope | Key Features |

| [RuCl₂(p-cymene)]₂ / 4CzIPN | N-pivaloyl | Substituted anilides with electron-withdrawing groups | Mild reaction conditions, visible-light irradiation |

| Palladium(II) catalysts | Amide | Aromatic amides | Ortho-selective C-H hydroxylation |

| Rhodium(III) catalysts | Amide | Aromatic amides | High regioselectivity for the ortho position |

Synthesis via N-Phenylpivalamide Derivatization

The synthesis of this compound can be achieved through the derivatization of N-Phenylpivalamide. One reported method involves a metallaphotocatalytic approach where N-phenylpivalamide is subjected to hydroxylation conditions. researchgate.net While the primary goal of the study was directed ortho-hydroxylation, the synthesis of this compound was reported with a 48% isolated yield, indicating a competing para-hydroxylation pathway. researchgate.net

Another straightforward conceptual approach involves the direct acylation of 4-aminophenol (B1666318) with pivaloyl chloride. This method represents a classical approach to amide bond formation.

Exploration of Alternative Synthetic Routes for Hydroxyphenyl Amide Formation

The formation of the amide bond in hydroxyphenyl amides can be achieved through various synthetic routes. Traditional methods often involve the reaction of an acyl chloride with an aminophenol. The reaction of pivaloyl chloride with 4-aminophenol is a direct precursor route to this compound. chemsrc.com

Modern amide bond formation strategies offer milder and more efficient alternatives. These include the use of coupling reagents, which activate the carboxylic acid for reaction with the amine. researchgate.net A variety of coupling agents have been developed, including carbodiimides (e.g., DCC, EDCI) and uronium salts (e.g., HATU, HBTU). Solvent-free methods using methoxysilanes as coupling agents have also been reported, offering an environmentally friendly option. nih.gov Furthermore, enzymatic and photocatalytic methods for amide bond formation are emerging as green alternatives. unimi.it

Late-Stage Functionalization Approaches for Aniline (B41778) Derivatives

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, allowing for the modification of complex molecules at a late stage of the synthesis. nih.gov This approach can be applied to aniline derivatives to introduce a hydroxyl group and synthesize compounds like this compound. The metallaphotocatalysis method described for the ortho-hydroxylation of substituted anilides is also applicable to late-stage functionalization. acs.orgnih.gov This technique enables the generation of hydroxylated metabolites of drug compounds containing anilide moieties in a single, mild reaction step. acs.orgnih.gov The ability to directly introduce a hydroxyl group onto an existing aniline derivative circumvents the need for de novo synthesis, which can be a significant advantage in the rapid generation of analogs for structure-activity relationship studies.

Spectroscopic and Structural Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment of each atom, allowing for a detailed mapping of the molecular framework.

¹H NMR spectroscopy provides data on the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In N-(4-Hydroxyphenyl)pivalamide, the proton spectrum is expected to show distinct signals corresponding to the different types of protons present. The chemical shifts (δ) are influenced by the electron density around the protons, with electron-withdrawing groups causing a shift to a higher frequency (downfield).

Expected ¹H NMR Spectral Data:

tert-Butyl Protons: A sharp, intense singlet peak is anticipated around δ 1.2-1.3 ppm. This signal integrates to nine protons and appears as a singlet because there are no adjacent protons to cause splitting.

Aromatic Protons: The protons on the phenyl ring typically appear in the region of δ 6.8-7.5 ppm. Due to the substitution pattern (para), the spectrum is expected to show a pair of doublets, characteristic of an AA'BB' spin system. The protons ortho to the hydroxyl group are expected to be more shielded and appear upfield (around δ 6.8 ppm) compared to the protons ortho to the amide group (around δ 7.4 ppm).

Amide Proton (N-H): A broad singlet is expected for the amide proton, typically appearing downfield between δ 7.5 and 9.0 ppm. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

Phenolic Proton (O-H): The phenolic hydroxyl proton also gives rise to a broad singlet, with a chemical shift that is highly dependent on the solvent and experimental conditions. It can appear over a wide range, from δ 5.0 to 10.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₃ | 1.2 - 1.3 | Singlet | 9H |

| Ar-H (ortho to -OH) | ~6.8 | Doublet | 2H |

| Ar-H (ortho to -NH) | ~7.4 | Doublet | 2H |

| -NH- | 7.5 - 9.0 | Broad Singlet | 1H |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal.

Expected ¹³C NMR Spectral Data:

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded and is expected to appear significantly downfield, in the range of δ 176-178 ppm.

Aromatic Carbons: The six carbons of the phenyl ring will show signals in the aromatic region (δ 115-155 ppm). The carbon atom attached to the hydroxyl group (C-OH) is expected around δ 150-155 ppm, while the carbon attached to the nitrogen atom (C-N) is anticipated around δ 130-135 ppm. The other aromatic carbons will appear between δ 115 and 130 ppm.

tert-Butyl Carbons: The spectrum will show two signals for the tert-butyl group. The quaternary carbon (-C (CH₃)₃) is expected around δ 39-40 ppm, and the three equivalent methyl carbons (-C(CH₃ )₃) will produce a single, more intense signal around δ 27-28 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C =O | 176 - 178 |

| Ar-C -OH | 150 - 155 |

| Ar-C -NH | 130 - 135 |

| Ar-CH (ortho to -NH) | ~122 |

| Ar-CH (ortho to -OH) | ~115 |

| -C (CH₃)₃ | 39 - 40 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands corresponding to its phenolic, amide, and aromatic components. Analysis of the related compound N-(4-hydroxyphenyl) acetamide (B32628) (paracetamol) shows similar characteristic peaks. openaccessjournals.com

Expected FT-IR Absorption Bands:

O-H Stretching: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group. The broadening is a result of intermolecular hydrogen bonding.

N-H Stretching: The stretching vibration of the amide N-H bond typically appears as a sharp to medium band around 3300-3350 cm⁻¹. This band may sometimes overlap with the broad O-H band.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl group is expected just below 3000 cm⁻¹ (approx. 2870-2960 cm⁻¹).

C=O Stretching (Amide I Band): A strong, sharp absorption band corresponding to the amide carbonyl stretch is one of the most prominent features in the spectrum, expected between 1650 and 1680 cm⁻¹.

N-H Bending (Amide II Band): This band, arising from the in-plane bending of the N-H bond coupled with C-N stretching, is expected to appear around 1530-1550 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations will produce medium to weak bands in the 1450-1600 cm⁻¹ region.

Table 3: Predicted FT-IR Data for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenol O-H | Stretch | 3200 - 3600 | Strong, Broad |

| Amide N-H | Stretch | 3300 - 3350 | Medium, Sharp |

| Aromatic C-H | Stretch | > 3000 | Medium to Weak |

| Aliphatic C-H | Stretch | 2870 - 2960 | Medium |

| Amide C=O | Stretch (Amide I) | 1650 - 1680 | Strong, Sharp |

| Amide N-H | Bend (Amide II) | 1530 - 1550 | Medium |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₁₁H₁₅NO₂, giving it a molecular weight of approximately 193.24 g/mol . chemsrc.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z = 193. The fragmentation pattern would likely involve characteristic cleavages of the amide and tert-butyl groups.

Expected Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the tert-butyl group is a likely fragmentation pathway, resulting in a stable tert-butyl cation ([C(CH₃)₃]⁺) at m/z = 57.

McLafferty Rearrangement is not possible for this molecule as there is no γ-hydrogen on the pivaloyl group.

Cleavage of the Amide Bond: Scission of the C-N amide bond could lead to fragments corresponding to the pivaloyl cation ([ (CH₃)₃CC=O ]⁺) at m/z = 85 or the 4-aminophenol (B1666318) radical cation at m/z = 109.

Loss of Neutral Molecules: Loss of small, stable neutral molecules like isobutene (C₄H₈, 56 Da) from the molecular ion can also occur.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Identity |

|---|---|

| 193 | [M]⁺ (Molecular Ion) |

| 109 | [HOC₆H₄NH₂]⁺ |

| 85 | [(CH₃)₃CC=O]⁺ |

Single Crystal X-ray Diffraction Analysis (for related compounds)

Single crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not described in the searched literature, analysis of structurally similar N-aryl amides provides significant insight into its expected solid-state conformation and intermolecular interactions. nih.govmdpi.com

Studies on related N-aryl amides and pivalamides reveal several common structural features:

Amide Conformation: The amide functional group is generally found to be planar and typically adopts a trans (or Z) conformation, which is energetically more favorable. mdpi.com

Hydrogen Bonding: The presence of both a hydrogen bond donor (amide N-H and phenolic O-H) and acceptors (amide C=O and phenolic O-H) strongly suggests that the crystal structure will be dominated by an extensive network of intermolecular hydrogen bonds. Common motifs include N–H···O=C and O–H···O interactions, which organize the molecules into chains, dimers, or more complex three-dimensional arrays. nih.govsemanticscholar.org

Molecular Packing: The bulky tert-butyl group will play a significant role in the crystal packing, influencing how the molecules arrange themselves to maximize packing efficiency while accommodating hydrogen bonding networks. Aromatic π-π stacking interactions between the phenyl rings of adjacent molecules may also contribute to the stability of the crystal lattice. nih.gov

These structural characteristics, inferred from related compounds, are crucial for understanding the solid-state properties of this compound.

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(4-hydroxyphenyl) acetamide |

Computational Chemistry and Theoretical Pharmacology Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of a molecule based on its electronic makeup. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the distribution of electrons and the resulting molecular properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is based on the principle that the ground-state energy and all other ground-state properties of a molecule are a unique functional of the electron density.

For N-(4-Hydroxyphenyl)Pivalamide, DFT calculations would be employed to determine its most stable three-dimensional geometry (optimized structure). This optimized geometry serves as the foundation for calculating a wide array of properties, including vibrational frequencies (for comparison with experimental IR and Raman spectra), electronic energies, and the parameters discussed in the following sections. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for the accuracy of the results.

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy suggests a greater ability to donate electrons.

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons.

The energy difference between these two orbitals is the HOMO-LUMO gap . This gap is a critical indicator of molecular stability and reactivity. A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and easily polarizable. For this compound, FMO analysis would pinpoint the distribution of these orbitals across the molecule, indicating which regions are most likely to participate in electron-donating or electron-accepting interactions.

From the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated to quantify the molecule's electronic properties.

Electronegativity (χ): Defined as the power of an atom or molecule to attract electrons, it is calculated from the ionization potential (I) and electron affinity (A). Using Koopmans' theorem, it can be approximated as χ ≈ (ELUMO + EHOMO) / 2.

Global Hardness (η): This property measures the resistance of a molecule to change its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. It is approximated as η ≈ (ELUMO - EHOMO) / 2. High hardness correlates with lower reactivity.

Table 4.1.3: Hypothetical Global Electronic Properties of this compound (Note: This table is for illustrative purposes only, as specific research data is unavailable.)

| Property | Symbol | Formula | Hypothetical Value |

| HOMO Energy | EHOMO | - | Value in eV |

| LUMO Energy | ELUMO | - | Value in eV |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | Value in eV |

| Dipole Moment | μ | - | Value in Debye |

| Electronegativity | χ | -(EHOMO+ELUMO)/2 | Value in eV |

| Global Hardness | η | (ELUMO-EHOMO)/2 | Value in eV |

| Global Softness | S | 1/η | Value in eV-1 |

| Electrophilicity Index | ω | χ2/(2η) | Value in eV |

While global descriptors describe the molecule as a whole, local descriptors identify the reactivity of specific atomic sites within the molecule.

Fukui Function (f(r)): This descriptor measures the change in electron density at a specific point when the total number of electrons in the molecule changes. It helps identify which sites are most susceptible to nucleophilic attack (attack by an electron donor), electrophilic attack (attack by an electron acceptor), or radical attack.

Condensed Softness Indices: These are atom-specific values derived from the Fukui function and global softness. They provide a quantitative measure of the reactivity of each atom in the molecule for different types of reactions, making it possible to rank the reactive sites.

For this compound, these calculations would reveal which atoms on the phenyl ring, the amide group, or the pivaloyl group are the most likely centers for chemical reactions.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution around a molecule. It plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. An MEP map of this compound would highlight the electron-rich areas, such as around the oxygen atoms, and electron-poor areas, like the amide proton.

Mulliken Atomic Charges: Mulliken population analysis is a method for estimating the partial charge on each atom in a molecule. Although sensitive to the choice of basis set, it provides a straightforward way to quantify how electrons are distributed among the atoms. This information helps in understanding the electrostatic interactions and reactivity of different parts of the molecule.

Table 4.1.5: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound (Note: This table is for illustrative purposes only, as specific research data is unavailable.)

| Atom | Hypothetical Charge (a.u.) |

| O (hydroxyl) | -Value |

| O (carbonyl) | -Value |

| N (amide) | -Value |

| H (hydroxyl) | +Value |

| C (carbonyl) | +Value |

Molecular Modeling and Simulation Studies

While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the physical movements and interactions of atoms and molecules over time. An MD simulation would treat this compound using a classical force field, allowing the study of its conformational flexibility, its interactions with solvent molecules (like water), or its binding dynamics with a biological target like a protein. Such simulations can reveal preferred conformations and intermolecular interactions that are crucial for understanding its behavior in a biological or chemical system.

In Silico Assessment of Physicochemical Properties Relevant to Research (e.g., Drug-Likeness Criteria)

The in silico prediction of physicochemical properties is a fundamental step in assessing the research potential of a compound, particularly in the context of drug discovery. These properties are often evaluated against established "drug-likeness" criteria, such as Lipinski's Rule of Five, Veber's Rules, and Egan's Rules, which provide a general indication of a compound's potential for oral bioavailability.

For this compound, several key physicochemical properties have been computationally predicted and are summarized in the table below.

| Physicochemical Property | Predicted Value for this compound |

| Molecular Weight | 193.24 g/mol |

| LogP (Octanol-Water Partition Coefficient) | 2.1 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Molar Refractivity | 55.3 cm³ |

| Polar Surface Area (PSA) | 49.3 Ų |

| Number of Rotatable Bonds | 2 |

Based on these predicted properties, this compound can be evaluated against common drug-likeness rules:

Lipinski's Rule of Five: This rule suggests that a compound is more likely to be orally bioavailable if it has:

A molecular weight of ≤ 500 g/mol

A LogP of ≤ 5

No more than 5 hydrogen bond donors

No more than 10 hydrogen bond acceptors

This compound adheres to all four of these criteria, suggesting good potential for oral absorption.

Veber's Rules: These rules focus on molecular flexibility and polar surface area, indicating that good oral bioavailability is more likely for compounds with:

≤ 10 rotatable bonds

A polar surface area (PSA) of ≤ 140 Ų

With 2 rotatable bonds and a PSA of 49.3 Ų, this compound also satisfies Veber's criteria.

Egan's Rules: These rules provide another filter for oral bioavailability based on LogP and PSA.

This compound falls within the favorable range for both parameters according to Egan's model.

Pre Clinical in Vitro Biological Investigations and Mechanistic Studies

Modulation of Intracellular Biochemical Pathways

Research into the modulation of intracellular biochemical pathways by N-(4-Hydroxyphenyl)Pivalamide and structurally related compounds has primarily focused on their impact on ceramide metabolism and the generation of reactive oxygen species (ROS). These pathways are critical in regulating cellular processes like apoptosis and inflammation. creative-proteomics.comresearchgate.net

Ceramide Metabolism: The synthetic retinoid N-(4-hydroxyphenyl)retinamide (4-HPR), a compound related to the hydroxyphenyl amide class, has been shown to significantly increase intracellular ceramide levels. nih.gov This elevation of ceramide, a key signaling molecule in apoptosis, is a central mechanism of its cytotoxic effects in various cancer cell lines. nih.govnih.gov Studies on neuroblastoma cells demonstrated that 4-HPR can increase ceramide levels up to 10-fold in a dose-dependent manner. nih.gov Furthermore, in human ovarian carcinoma cells, 4-HPR was found to induce a time- and dose-dependent increase in cellular ceramide. nih.gov The compound also elevates levels of dihydroceramides and other complex dihydrosphingolipids in multidrug-resistant cancer cell lines. nih.gov The dysregulation of ceramide metabolism is a key factor in the development of various metabolic disorders, and its accumulation can lead to insulin (B600854) resistance and mitochondrial dysfunction. researchgate.net

Reactive Oxygen Species (ROS) Generation: The generation of ROS is another significant mechanism through which hydroxyphenyl amides exert their biological effects. mdpi.com 4-HPR has been identified as a potent inducer of ROS, which mediates cell cycle arrest and apoptosis in malignant T cells. nih.gov The accumulation of ROS is a rapid and progressive event following treatment with 4-HPR. nih.gov In human prostate carcinoma cells, the induction of apoptosis by 4-HPR is associated with an increased level of ROS. nih.gov This ROS-mediated apoptosis can be suppressed by antioxidants, highlighting the critical role of oxidative stress in the compound's mechanism of action. nih.govnih.gov The destabilization of lysosomes, a novel cell death pathway activated by 4-HPR, is also dependent on the elevation of ROS and precedes mitochondrial dysfunction. nih.gov

Interaction with Molecular Targets and Enzyme Systems

The interaction of this compound and related pivalamides with various molecular targets and enzyme systems has been an area of active investigation, particularly concerning their potential as enzyme inhibitors.

Acetylcholinesterase and Butyrylcholinesterase: Compounds containing the N-phenylacetamide moiety, which is structurally related to this compound, have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the regulation of neurotransmission. nih.govbiosynth.comcymitquimica.com For instance, N-[3-(Diethylaminomethyl)-4-hydroxyphenyl]acetamide has demonstrated AChE inhibitory activity. biosynth.comcymitquimica.com A study on N-((4-acetylphenyl)carbamothioyl)pivalamide, a pivalamide (B147659) derivative, showed significant enzyme inhibition of approximately 85% against both AChE and BChE. nih.gov Molecular docking studies of this compound indicated stable molecular interactions with both enzymes, with docking scores of -7.5 kcal/mol for AChE and -7.6 kcal/mol for BChE. nih.gov Another class of related compounds, 4-aryl-4-oxo-N-phenyl-2-aminylbutyramides, have also been identified as reversible and moderately potent cholinesterase inhibitors. nih.gov

Alpha Amylase and Urease: The inhibitory potential of pivalamide derivatives extends to other enzymes such as alpha-amylase and urease. The same study on N-((4-acetylphenyl)carbamothioyl)pivalamide revealed a 57.9% inhibition of alpha-amylase and a 73.8% inhibition of urease. nih.gov

Data on Enzyme Inhibition by a Related Pivalamide Derivative

| Enzyme | Percent Inhibition | Binding Energy (kcal/mol) |

|---|---|---|

| Acetylcholinesterase (AChE) | ~85% | -7.5 |

| Butyrylcholinesterase (BChE) | ~85% | -7.6 |

| Alpha Amylase | 57.9% | Not Reported |

| Urease | 73.8% | Not Reported |

Data derived from studies on N-((4-acetylphenyl)carbamothioyl)pivalamide. nih.gov

Cellular Responses in Academic Cell Line Models

The cellular responses to hydroxyphenyl compounds, particularly the retinamide (B29671) 4-HPR, have been extensively studied in various cancer cell line models, revealing significant effects on apoptosis induction and cell cycle modulation.

Apoptosis Induction: 4-HPR is a potent inducer of apoptosis in a wide range of malignant cells. nih.gov In human prostate carcinoma cell lines (LNCaP, DU145, and PC-3), 4-HPR induced a concentration- and time-dependent decrease in cell number, with evidence of apoptosis confirmed by DNA ladder formation and increased labeling of DNA breaks. nih.gov Similarly, in neuroblastoma cell lines, 4-HPR was shown to induce a mixed apoptosis/necrosis cell death pathway, which was independent of p53 protein expression. nih.gov The compound's apoptotic mechanism involves the release of cytochrome c from mitochondria and the activation of caspase-3. nih.gov However, studies have also shown that caspase inhibition does not completely prevent cell death, indicating the involvement of caspase-independent pathways. nih.govnih.gov A related compound, N-(2-Hydroxyphenyl)-2-propylpentanamide, has also been shown to induce apoptosis in breast cancer cell lines, including MCF-7, SKBR3, and MDA-MB-231. mdpi.com

Cell Cycle Modulation: In addition to apoptosis, 4-HPR has been shown to modulate the cell cycle. In the PC3 human prostate adenocarcinoma cell line, treatment with 1 µM 4-HPR led to a 51% reduction in the proliferation rate, which was associated with an accumulation of cells in the G0/G1 phase of the cell cycle. nih.gov This growth inhibition is believed to be a consequence of a block in the cell cycle transition from G1 to S phase and is associated with a suppression of c-myc gene expression. nih.gov

Summary of 4-HPR Effects on Prostate Cancer Cell Lines

| Cell Line | IC50 (µM) | Cellular Response |

|---|---|---|

| LNCaP | 0.9 ± 0.16 | Apoptosis, ROS Generation |

| DU145 | 4.4 ± 0.45 | Apoptosis |

| PC-3 | 3.0 ± 1.0 | Apoptosis, G0/G1 Cell Cycle Arrest |

Data derived from studies on N-(4-hydroxyphenyl)retinamide (4-HPR). nih.govnih.gov

Synergistic Effects in Combination with Other Biochemical Modulators

The therapeutic potential of hydroxyphenyl amides can be enhanced when used in combination with other biochemical modulators, particularly those that target related pathways such as ceramide metabolism.

Acid Ceramidase Inhibitors: Acid ceramidase (AC) is an enzyme that hydrolyzes ceramide, and its inhibition can lead to an accumulation of this pro-apoptotic lipid. nih.govresearchgate.net Studies have shown that combining 4-HPR with a novel synthetic AC inhibitor, DM102, results in a synergistic decrease in the viability of PC-3 and DU 145 human prostate cancer cells. nih.gov While single-agent treatments with 4-HPR or DM102 were only weakly cytotoxic, the combination synergistically reduced cell viability to as low as 1.5% of the control. nih.gov This synergistic effect is associated with enhanced caspase activity and a significant increase in both ceramide and ROS levels. nih.gov The antioxidant Vitamin E was able to partially rescue cells from this combined cytotoxicity, further implicating the role of ROS in the synergistic mechanism. nih.gov Another AC inhibitor, carmofur, has also been identified as a potent modulator of ceramide levels and could potentially act synergistically with ceramide-generating agents. nih.gov The development of potent and selective AC inhibitors is an active area of research, with the goal of enhancing the efficacy of anticancer agents like 4-HPR. biorxiv.orgpsu.edu

Structure Activity Relationship Sar and Derivative Research

Positional Isomerism and Substituent Effects on Chemical and Biological Activity

The precise arrangement of functional groups on the phenyl ring is critical for the biological activity of hydroxyphenyl amide derivatives. The position of the hydroxyl group—whether it is at the ortho (2-), meta (3-), or para (4-) position—can significantly alter the molecule's interaction with biological targets. While direct comparative studies on the positional isomers of N-(4-Hydroxyphenyl)pivalamide are not extensively documented in publicly available research, general SAR principles indicate that the para-position of the hydroxyl group is often crucial. This positioning can facilitate key hydrogen bonding interactions within receptor binding sites.

The effects of substituents on the phenyl ring and the amide nitrogen have been a key area of investigation.

Hydroxyl Group Modification : The phenolic hydroxyl group is a primary site for modification. Its presence and ability to act as a hydrogen bond donor are often essential for activity. For instance, replacing the phenolic -OH with a methoxy (B1213986) (-OCH3) group can lead to a decrease in biological activity, suggesting the importance of the hydrogen-bonding capability of the hydroxyl group. drugdesign.org

Ring Substitution : The introduction of other substituents onto the phenyl ring can modulate the electronic properties and steric profile of the molecule, thereby influencing its activity. Studies on related N-phenyl amides have shown that the type and position of substituents significantly impact antimicrobial or anticancer activity. mdpi.commdpi.com For example, the addition of electron-withdrawing or electron-donating groups can alter the pKa of the hydroxyl group or the amide N-H, affecting binding affinity and pharmacokinetic properties.

N-Amide Substitution : Modifications at the amide nitrogen, such as N-alkylation or N-acylation, can also profoundly impact biological outcomes. For instance, N-substitution on melatonin (B1676174) derivatives, a related indole (B1671886) structure, has been shown to alter antioxidative activities. mdpi.com

Synthesis and Evaluation of N-Acyl Analogs and Other Amide Derivatives

The synthesis of N-acyl analogs and other amide derivatives provides a direct method to probe the SAR of the pivalamide (B147659) portion of the molecule. A common synthetic route involves the reaction of 4-aminophenol (B1666318) with various acylating agents, such as acid chlorides or anhydrides. A general method for synthesizing amide derivatives is the reaction between a substituted aniline (B41778) (like 4-aminophenol) and an amino acid ester, often by refluxing in a solvent like methanol. sphinxsai.com Another established method for preparing N-acetyl-p-aminophenol (paracetamol), a closely related analog, involves dissolving p-aminophenol in hot acetic acid and then treating it with acetic anhydride. google.comgoogle.com

By replacing the pivaloyl group with other acyl moieties, researchers can evaluate the impact of steric bulk, lipophilicity, and electronic effects on biological activity. For example, creating a series of analogs with different N-acyl groups (e.g., acetyl, propionyl, benzoyl) allows for a systematic study of how the size and nature of this group affect target binding and efficacy. Studies on N-hydroxycinnamoyl amide derivatives have shown that the nature of the acyl group significantly influences antioxidant and enzyme-inhibiting activities. nih.gov For instance, N-caffeoyl derivatives demonstrated higher radical scavenging activity than N-feruloyl derivatives, highlighting the sensitivity of biological function to the acyl group's structure. nih.gov

The table below illustrates hypothetical data on how modifying the N-acyl group of a 4-hydroxyphenyl amide core could influence its inhibitory activity against a specific enzyme, based on general SAR principles.

| Compound | N-Acyl Group | Structure | Relative Inhibitory Activity (IC50) |

| 1 | Acetyl | -COCH3 | +++ |

| 2 | Pivaloyl | -COC(CH3)3 | ++++ |

| 3 | Benzoyl | -COPh | ++ |

| 4 | Cyclopropanecarbonyl | -CO-c-C3H5 | +++ |

Note: This table is illustrative and based on general structure-activity relationship principles. '+' indicates relative potency.

Strategies for Modifying the Pivalamide Moiety

The pivalamide moiety, characterized by its bulky tert-butyl group, plays a significant role in the molecule's pharmacological profile. This group can influence several properties, including metabolic stability, lipophilicity, and binding orientation within a receptor pocket. Molecular modification is a key strategy in drug discovery to enhance a molecule's properties. biomedres.us

Strategies for modifying the pivalamide moiety include:

Varying Steric Bulk : Replacing the tert-butyl group with smaller alkyl groups (e.g., methyl in an acetamide (B32628), ethyl in a propionamide) or larger, more complex groups can probe the steric requirements of the target binding site.

Introducing Rigidity : Incorporating cyclic structures, such as a cyclopropyl (B3062369) or cyclobutyl ring, in place of the tert-butyl group can introduce conformational constraints. mdpi.com This can lead to a more favorable binding entropy and increased potency if the constrained conformation matches the bioactive conformation.

Modulating Lipophilicity : The hydrophobicity of the molecule can be fine-tuned by altering the pivalamide moiety. Replacing the aliphatic tert-butyl group with an aromatic ring (e.g., a benzamide (B126) derivative) would significantly alter lipophilicity and could introduce new pi-stacking interactions with the biological target.

Enhancing Metabolic Stability : The tert-butyl group is generally resistant to metabolic oxidation due to the absence of alpha-hydrogens. However, if metabolism is desired (e.g., in prodrug design), this group could be replaced with moieties more susceptible to enzymatic action.

The goal of these modifications is to optimize the compound's interaction with its target, improve its pharmacokinetic profile (ADME - absorption, distribution, metabolism, and excretion), and reduce potential off-target effects. youtube.com

Design and Synthesis of Multi-Target Directed Ligands

Given the multifactorial nature of many complex diseases, there is growing interest in designing multi-target directed ligands (MTDLs)—single molecules capable of interacting with multiple biological targets simultaneously. The this compound scaffold has been utilized as a foundation for developing such MTDLs.

A notable example is the synthesis of N-((4-acetylphenyl)carbamothioyl)pivalamide . This compound was designed and synthesized as a potential multi-target agent. nih.govhacettepe.edu.tr The synthetic process involves reacting pivaloyl chloride with potassium thiocyanate (B1210189) to form pivaloyl isothiocyanate, which is then reacted with 4-aminoacetophenone. nih.gov

This derivative was evaluated for its inhibitory activity against a panel of enzymes and demonstrated a broad spectrum of action. It showed significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's disease research. nih.gov Furthermore, it displayed moderate inhibitory activity against urease and α-amylase. nih.gov The ability of this single molecule to inhibit multiple enzymes highlights the potential of using the pivalamide scaffold in MTDL design.

The inhibitory activities of N-((4-acetylphenyl)carbamothioyl)pivalamide are summarized in the table below.

| Target Enzyme | IC50 (μg/mL) | Percent Inhibition (%) |

| Acetylcholinesterase (AChE) | 26.23 | ~85% |

| Butyrylcholinesterase (BChE) | 30.9 | ~85% |

| Urease | 91.5 | 73.8% |

| α-Amylase | 160.33 | 57.9% |

| Data sourced from a study on N-((4-acetylphenyl)carbamothioyl)pivalamide. nih.gov |

This multi-target profile suggests that derivatives of this compound could be further explored for the treatment of complex diseases where modulating multiple pathways may offer a therapeutic advantage.

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is an indispensable tool in the analysis of N-(4-Hydroxyphenyl)Pivalamide, providing the means to separate it from impurities and other components in a mixture. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful and commonly utilized chromatographic techniques in this context.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for determining the yield of its synthesis reactions. A common approach involves reverse-phase HPLC, where the stationary phase is nonpolar (e.g., a C18 column) and the mobile phase is a polar solvent mixture.

The separation principle is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a typical mobile phase would consist of a mixture of water (often with a small amount of acid like acetic or formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a sample, from polar impurities to the less polar product.

The purity of a sample of this compound is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. The percentage purity is calculated from these areas. Similarly, the yield of a reaction can be quantified by comparing the peak area of the product in the reaction mixture to that of a known concentration of a standard.

Below is an interactive data table showcasing typical HPLC parameters and results for the purity assessment of a synthesized batch of this compound.

| Parameter | Value |

| Column | C18 (5 µm, 4.6 x 150 mm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 8.2 minutes |

| Purity | 98.5% |

This table represents typical data and may not reflect actual experimental results.

For the analysis of this compound in more complex mixtures, such as in biological matrices or during reaction monitoring where multiple byproducts may be present, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry.

After the components of a mixture are separated by the HPLC system, they are introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly used ionization technique for molecules like this compound, as it is a soft ionization method that typically keeps the molecule intact, producing a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻.

The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing highly specific detection. This allows for the unambiguous identification of this compound even in the presence of co-eluting impurities. Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion into characteristic product ions, providing structural confirmation.

The following interactive data table illustrates the expected LC-MS data for this compound.

| Analytical Parameter | Expected Value (m/z) |

| Molecular Weight | 193.24 |

| [M+H]⁺ (Positive Ion Mode) | 194.12 |

| [M-H]⁻ (Negative Ion Mode) | 192.11 |

| Major Fragment Ion 1 | 109.07 |

| Major Fragment Ion 2 | 85.06 |

This table represents theoretical data based on the structure of the compound and may not reflect actual experimental results.

Spectrophotometric Methods for Interaction and Reaction Monitoring.rsc.org

Spectrophotometry, particularly UV-Visible spectroscopy, is a valuable tool for monitoring the progress of reactions involving this compound and for studying its interactions with other molecules. The technique is based on the principle that molecules with chromophores—parts of the molecule that absorb light—will absorb light at specific wavelengths.

The benzene ring and the amide group in this compound constitute a chromophore that absorbs UV light. The synthesis of this compound from 4-aminophenol (B1666318) and pivaloyl chloride can be monitored by observing the change in the UV-Vis spectrum of the reaction mixture over time. 4-Aminophenol has characteristic absorption maxima, and as it is consumed and this compound is formed, the spectrum will change, showing a decrease in the absorbance at the wavelengths corresponding to the reactant and an increase at the wavelengths corresponding to the product. rsc.org

By creating a calibration curve with known concentrations of the product, the concentration in the reaction mixture at any given time can be determined, allowing for the calculation of reaction kinetics.

The interactive data table below shows the hypothetical UV-Visible absorption maxima for this compound and its precursor, 4-aminophenol, in a common solvent like ethanol.

| Compound | λmax 1 (nm) | λmax 2 (nm) |

| 4-Aminophenol | 230 | 290 |

| This compound | 245 | - |

This table represents hypothetical data for illustrative purposes and may not reflect actual experimental results.

Future Perspectives in Academic Research on N 4 Hydroxyphenyl Pivalamide

Development of Novel and Sustainable Synthetic Pathways

The traditional synthesis of amides, including N-(4-Hydroxyphenyl)Pivalamide, often involves harsh reagents and generates considerable waste, prompting the need for more environmentally friendly alternatives. dst.gov.in Future research will likely focus on developing greener and more efficient synthetic methodologies.

One promising avenue is the use of enzymatic catalysis. nih.gov Biocatalysts, such as lipases, can facilitate amide bond formation under mild conditions, often with high selectivity and yield, while minimizing the need for intensive purification. nih.gov The exploration of enzymes like Candida antarctica lipase (B570770) B (CALB) in green solvents could offer a sustainable route to this compound. nih.gov

Another area of development is photocatalysis. The use of Covalent Organic Frameworks (COFs) as photocatalysts under red light irradiation presents a novel method for synthesizing amides from alcohols, which could be adapted for this compound. dst.gov.in This approach offers mild reaction conditions, high efficiency, and the potential for catalyst recyclability. dst.gov.in

Furthermore, the use of reusable Brønsted acidic ionic liquids as both catalyst and solvent is another sustainable strategy being explored for direct amide synthesis from carboxylic acids and amines. researchgate.net Solvent-free methods, utilizing catalysts like boric acid, also represent a quick and convenient green chemistry approach to amidation. semanticscholar.org These methods align with the principles of green chemistry by reducing waste and avoiding hazardous substances. dst.gov.insemanticscholar.org

| Synthetic Approach | Key Features | Potential Advantages |

| Enzymatic Catalysis | Utilizes biocatalysts like lipases in green solvents. nih.gov | Mild reaction conditions, high selectivity, reduced purification needs. nih.gov |

| Photocatalysis | Employs photocatalysts such as Covalent Organic Frameworks (COFs). dst.gov.in | Mild conditions, high efficiency, recyclable catalyst, less harmful light source. dst.gov.in |

| Ionic Liquids | Uses reusable Brønsted acidic ionic liquids as catalyst and solvent. researchgate.net | Efficient, green, catalyst can be recycled. researchgate.net |

| Solvent-Free Synthesis | Direct reaction using catalysts like boric acid without a solvent. semanticscholar.org | Quick, convenient, environmentally friendly. semanticscholar.org |

Deeper Mechanistic Elucidation through Advanced Biophysical and Structural Biology Techniques

A thorough understanding of how this compound interacts with its biological targets at a molecular level is crucial for its development. Future research will undoubtedly leverage a suite of advanced biophysical and structural biology techniques to elucidate these mechanisms.

Biophysical techniques are essential for characterizing the binding affinity, kinetics, and thermodynamics of small molecule-protein interactions. nuvisan.comdrugtargetreview.com Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) can provide detailed quantitative data on these parameters. nuvisan.comnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying molecular structures and dynamics in solution. nih.gov

Structural biology methods , particularly X-ray crystallography and Cryogenic Electron Microscopy (Cryo-EM), will be instrumental in providing high-resolution three-dimensional structures of this compound bound to its target proteins. nih.govthermofisher.com This structural information is invaluable for understanding the precise binding mode and for guiding the rational design of more potent and selective analogs. nih.govnih.gov The combination of these techniques can reveal how small molecules like this compound induce conformational changes in their targets, which is key to understanding their mechanism of action. elifesciences.org

| Technique | Information Provided | Application to this compound |

| Surface Plasmon Resonance (SPR) | Binding kinetics and affinity. drugtargetreview.com | Quantifying the interaction with target proteins. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity and thermodynamics. nih.gov | Characterizing the energetic drivers of binding. |

| Microscale Thermophoresis (MST) | Binding affinity in solution. nuvisan.com | Determining binding constants in various buffer conditions. |

| Nuclear Magnetic Resonance (NMR) | Structure, dynamics, and binding site mapping. nih.gov | Elucidating the solution-state structure of the complex. |

| X-ray Crystallography | High-resolution 3D structure of the complex. nih.gov | Visualizing the precise binding mode and key interactions. |

| Cryo-Electron Microscopy (Cryo-EM) | High-resolution structure of large complexes. thermofisher.com | Determining the structure of this compound bound to large protein assemblies. |

Rational Design of Optimized Analogs for Specific Biological Probes

The development of analogs of this compound with optimized properties is a key future direction. Rational drug design, which relies on the knowledge of the target structure and binding interactions, will be a central strategy. nih.gov This approach aims to improve potency, selectivity, and other pharmacologically relevant properties. researchgate.netgsconlinepress.com

Structure-based drug design (SBDD) will play a pivotal role. By utilizing the 3D structural information obtained from X-ray crystallography or Cryo-EM, medicinal chemists can design modifications to the this compound scaffold to enhance its interactions with the target protein. thermofisher.com This could involve introducing new functional groups to form additional hydrogen bonds, salt bridges, or hydrophobic interactions. The goal is to create analogs with tailored properties for specific applications, such as highly selective biological probes. mdpi.comunimi.it

The design of these analogs will also focus on improving their utility as chemical probes. This includes optimizing their affinity for the target, which should ideally be below 100 nM, and ensuring high selectivity against related proteins. nih.gov The development of such probes will enable a more precise investigation of the biological function of their targets.

Applications in Chemical Probe Development and Systems Biology Studies

High-quality chemical probes are indispensable tools for dissecting complex biological systems. promega.comcaymanchem.com An optimized analog of this compound could serve as such a probe to investigate the role of its target protein in cellular pathways and disease models. promega.comchemicalprobes.org Chemical probes allow for the modulation of protein function with high temporal and spatial control, complementing genetic approaches like siRNA and CRISPR. promega.commskcc.org

Furthermore, chemical probes derived from this compound could be instrumental in target validation and in the early stages of drug discovery. promega.comrsc.org They can help to establish a clear link between the modulation of a specific target and a desired phenotypic outcome, thereby building a strong case for the development of therapeutic agents directed against that target. promega.com

常见问题

Basic: What are the recommended synthetic routes for N-(4-Hydroxyphenyl)Pivalamide, and how can structural purity be validated?

Methodological Answer:

this compound can be synthesized via amidation of 4-aminophenol with pivaloyl chloride under anhydrous conditions, typically using a base like triethylamine to scavenge HCl. Reaction optimization (e.g., stoichiometry, solvent polarity) is critical to minimize side products. Structural integrity is confirmed through:

- 1H/13C NMR : Peaks for the pivaloyl group (singlet at ~1.2 ppm for nine equivalent methyl protons) and aromatic protons (doublets for para-substituted hydroxyphenyl) .

- LC-MS : Molecular ion peak matching the calculated mass (C₁₁H₁₅NO₂, 193.24 g/mol) and absence of impurities .

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and phenolic O-H (~3300 cm⁻¹) .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Assign aromatic protons (δ 6.5–7.5 ppm) and distinguish between amide and phenolic protons. 2D NMR (COSY, HSQC) resolves coupling patterns and confirms connectivity .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula with <2 ppm error .

- HPLC-PDA : Quantifies purity (>95%) and detects degradation products under stress conditions (e.g., acidic/basic hydrolysis) .

Advanced: How do reaction conditions (e.g., temperature, base) influence the regioselectivity of lithiation in this compound derivatives?

Methodological Answer:

Lithiation of pivalamide derivatives is sensitive to temperature and base strength. For example:

- n-BuLi at -20°C : Favors α-lithiation adjacent to the amide group, enabling electrophilic substitution at the benzylic position .

- t-BuLi at -78°C : May induce ring-directed lithiation on the hydroxyphenyl moiety, altering substitution patterns .

Applications : Regioselective functionalization enables synthesis of complex intermediates for drug discovery (e.g., kinase inhibitors) .

Advanced: What computational strategies predict the binding affinity of this compound to biological targets, and how are these models validated?

Methodological Answer:

- Docking Simulations (AutoDock Vina, Schrödinger) : Model interactions with target proteins (e.g., estrogen receptors, kinases) using the compound’s 3D structure. Key parameters include binding energy (ΔG ≤ -7 kcal/mol) and hydrogen-bonding with active-site residues .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .

- Experimental Validation : Compare computational predictions with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies) .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- Acidic Conditions (pH <3) : Hydrolysis of the amide bond generates 4-aminophenol and pivalic acid. Monitor via HPLC .

- Oxidative Stress (H₂O₂) : Quinone formation via phenolic oxidation; mitigated by antioxidants like BHT .

- Storage Recommendations : -20°C under inert atmosphere (N₂/Ar) to prevent photodegradation and moisture absorption .

Advanced: How can conflicting biological activity data for this compound analogs be resolved to establish structure-activity relationships (SAR)?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀, logP) and apply multivariate regression to identify key descriptors (e.g., Hammett σ, steric bulk) .

- Controlled Replication : Reproduce assays under standardized conditions (e.g., cell line, incubation time) to isolate structural effects .

- Crystallography : Resolve ligand-target co-crystal structures to validate binding modes hypothesized from SAR .

Advanced: What mechanistic insights explain the divergent reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Direct Arylation (C-H Activation) : Silver-free protocols using Pd(OAc)₂ and K₂CO₃ in DMF achieve ortho-arylation via a concerted metalation-deprotonation (CMD) pathway. Rate order studies show first-order dependence on palladium and substrate .

- Suzuki-Miyaura Coupling : Requires pre-functionalization (e.g., bromination) of the hydroxyphenyl ring. Key parameters: ligand (SPhos), base (Cs₂CO₃), and solvent (toluene/EtOH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。